Oxacyclooctadecan-2-one, 18-methyl-

Description

Strategies for Natural Product Isolation of Complex Cyclic Compounds

The isolation of a complex macrocyclic lactone like Oxacyclooctadecan-2-one, 18-methyl- from a biological matrix (e.g., a plant, fungus, or marine organism) would commence with the preparation of a crude extract. This is typically achieved by solvent extraction, using a series of solvents with increasing polarity to separate compounds based on their solubility.

Following extraction, the complex mixture would be subjected to various chromatographic techniques to separate the individual components. These methods exploit differences in the physical and chemical properties of the molecules, such as polarity, size, and charge. Common strategies include:

Column Chromatography: A fundamental technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent or solvent mixture (the mobile phase) is used to elute the compounds at different rates, leading to their separation.

Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process, offering higher resolution in a shorter time.

High-Performance Liquid Chromatography (HPLC): A highly efficient and sensitive technique that uses high pressure to force the solvent through a column with very fine particles. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating moderately polar compounds like many macrocyclic lactones.

Fractions collected from these chromatographic steps would be analyzed, often by thin-layer chromatography (TLC) or analytical HPLC, to track the presence of the target compound or novel compounds for further investigation.

Spectroscopic Methodologies for Structural Elucidation of Oxacyclooctadecan-2-one, 18-methyl-

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution, including its connectivity and stereochemistry.

¹H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

¹³C NMR (Carbon NMR): Provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal indicates its functional group and hybridization state.

A hypothetical ¹³C NMR data table for Oxacyclooctadecan-2-one, 18-methyl- would be expected to show a specific number of signals corresponding to the carbon atoms in its structure, including a characteristic signal for the carbonyl carbon of the lactone.

Hypothetical ¹³C NMR Data for Oxacyclooctadecan-2-one, 18-methyl-

| Carbon Position | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| C-1 (C=O) | 170-175 |

| C-2 to C-17 (CH₂) | 20-40 |

| C-18 (CH) | 30-50 |

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

gCOSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish the sequence of proton-proton connections within the molecule.

gHSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals to specific CH, CH₂, and CH₃ groups.

gHMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different fragments of the molecule and for identifying quaternary carbons (those with no attached protons).

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition.

HR-ESIMS is a soft ionization technique that allows for the very precise determination of the mass-to-charge ratio (m/z) of a molecule. This high precision enables the calculation of the exact molecular formula of the compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For Oxacyclooctadecan-2-one, 18-methyl- (C₁₉H₃₆O₂), HR-ESIMS would be used to confirm its elemental composition.

Hypothetical HR-ESIMS Data for Oxacyclooctadecan-2-one, 18-methyl-

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 297.2794 |

Mass Spectrometry (MS) for Molecular Formula Determination

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation. In the analysis of Oxacyclooctadecan-2-one, 18-methyl-, a 70 eV EI-MS would be expected to produce a molecular ion peak (M+) corresponding to its molecular weight, although this peak may be weak due to the compound's stability. The resulting mass spectrum would be characterized by a series of fragment ions, offering a unique fingerprint for the molecule. While specific fragmentation data for this exact compound is not widely published, typical fragmentation patterns for long-chain esters and lactones would be anticipated.

Modern high-resolution GC-MS instruments, often utilizing EI, allow for the determination of the elemental composition of fragment ions, which is crucial for piecing together the structure of an unknown analyte. nih.gov

Chemical Ionization Mass Spectrometry (CI-MS)

In contrast to EI-MS, Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion peak, which is crucial for confirming the molecular weight of the analyte. ms-textbook.com In CI-MS, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized, and these ions then react with the analyte molecule to produce ions, typically [M+H]+ (protonated molecule) or other adducts. ms-textbook.comlittlemsandsailing.com

For Oxacyclooctadecan-2-one, 18-methyl-, CI-MS would be particularly useful in definitively establishing its molecular weight. The choice of reagent gas can influence the extent of fragmentation, providing a degree of control over the information obtained. littlemsandsailing.com The combination of EI-MS for fragmentation details and CI-MS for clear molecular ion identification provides a powerful approach for structural elucidation. nih.gov

Table 1: Comparison of EI-MS and CI-MS for the Analysis of Organic Molecules

| Feature | Electron Ionization (EI-MS) | Chemical Ionization (CI-MS) |

| Ionization Energy | High (typically 70 eV) | Low |

| Fragmentation | Extensive | Minimal |

| Molecular Ion Peak | Often weak or absent | Usually strong ([M+H]+) |

| Primary Use | Structural elucidation via fragmentation patterns | Molecular weight determination |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For Oxacyclooctadecan-2-one, 18-methyl-, the IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl group (C=O) in a lactone. This peak typically appears in the range of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations and C-H stretching and bending vibrations from the long aliphatic chain and the methyl group would be observed, further confirming the compound's general structure.

Chromatographic Techniques for Separation and Preliminary Identification

Chromatography is essential for separating the target compound from a complex natural extract before its detailed spectroscopic analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust technique for separating and quantifying volatile organic compounds. nih.gov The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon in the analyte. nih.gov While GC-FID is excellent for determining the purity and retention time of Oxacyclooctadecan-2-one, 18-methyl-, it does not provide structural information. rbmb.net The retention time can be used for preliminary identification by comparison with a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification of volatile and semi-volatile compounds in complex mixtures. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component as it elutes. This technique would be highly effective for identifying Oxacyclooctadecan-2-one, 18-methyl- in a natural extract, providing both its retention time and its mass spectrum. nih.govnih.gov The use of high-resolution GC-MS can further enhance the confidence in the identification by providing accurate mass measurements. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated hyphenated technique that directly couples the separation power of HPLC with the unparalleled structure elucidation capabilities of NMR spectroscopy. mdpi.com This technique is particularly valuable for the analysis of complex mixtures of natural products, as it can provide detailed structural information on individual components without the need for their isolation. mdpi.comnih.gov

For a compound like Oxacyclooctadecan-2-one, 18-methyl-, LC-NMR could be employed in a stop-flow mode, where the chromatographic flow is halted when the peak of interest is in the NMR flow cell, allowing for the acquisition of detailed one- and two-dimensional NMR spectra. mdpi.comnih.gov This would enable the unambiguous assignment of all proton and carbon signals, providing conclusive structural confirmation.

Table 2: Summary of Chromatographic Techniques for the Analysis of Oxacyclooctadecan-2-one, 18-methyl-

| Technique | Separation Principle | Detector | Information Provided |

| GC-FID | Volatility and column interaction | Flame Ionization Detector | Retention time, purity, quantification |

| GC-MS | Volatility and column interaction | Mass Spectrometer | Retention time, molecular weight, fragmentation pattern |

| LC-NMR | Polarity and column interaction | Nuclear Magnetic Resonance | Retention time, detailed 3D structure |

Liquid Chromatography-High Resolution/High Accuracy Mass Spectrometry (LC-HR/HA-MS)

There is no specific information available in the reviewed literature on the use of Liquid Chromatography-High Resolution/High Accuracy Mass Spectrometry (LC-HR/HA-MS) for the analysis of Oxacyclooctadecan-2-one, 18-methyl-. This technique is, however, a powerful tool for the separation and identification of compounds in complex mixtures. For a compound like Oxacyclooctadecan-2-one, 18-methyl-, LC-HR/HA-MS would be utilized to determine its accurate mass and elemental composition, providing crucial data for its identification.

Computational Approaches in Structural Elucidation

While computational methods are pivotal in the structural elucidation of complex natural products, no specific applications of these techniques to Oxacyclooctadecan-2-one, 18-methyl- have been documented in the available scientific literature. The subsections below describe the theoretical application of these methods.

Density Functional Theory (DFT)-Aided Structure Elucidation

No studies utilizing Density Functional Theory (DFT) for the structure elucidation of Oxacyclooctadecan-2-one, 18-methyl- were found. DFT calculations are frequently used to predict the geometries and spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure.

Quantum-Mechanical Prediction of NMR Chemical Shifts and Optical Rotation

There are no published reports on the quantum-mechanical prediction of NMR chemical shifts or optical rotation specifically for Oxacyclooctadecan-2-one, 18-methyl-. Such predictions are instrumental in determining the relative and absolute stereochemistry of chiral molecules.

DP4+ Analysis for Stereoisomer Assignment

A review of the literature did not reveal any instances of DP4+ analysis being used for the stereoisomer assignment of Oxacyclooctadecan-2-one, 18-methyl-. DP4+ is a statistical method that compares experimentally measured NMR shifts with quantum-mechanically calculated values for a set of possible diastereomers to determine the most probable structure. rsc.orguca.edu.ar

Identification in Biological Samples and Extracts

No scientific literature was found that documents the identification of Oxacyclooctadecan-2-one, 18-methyl- in any biological samples or extracts.

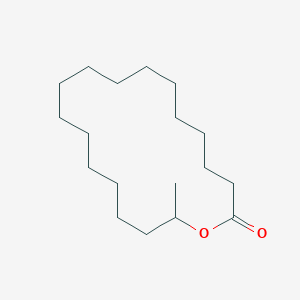

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

18-methyl-oxacyclooctadecan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(19)20-17/h17H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILFSXXFMBRWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCCCCCCCCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576591 | |

| Record name | 18-Methyl-1-oxacyclooctadecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111879-77-7 | |

| Record name | 18-Methyl-1-oxacyclooctadecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Characterization of Oxacyclooctadecan 2 One, 18 Methyl

Chemical Identity

The fundamental identifiers for Oxacyclooctadecan-2-one, 18-methyl- are derived from its nomenclature and structure.

| Identifier | Value |

| IUPAC Name | 18-Methyloxacyclooctadecan-2-one |

| Molecular Formula | C₁₈H₃₄O₂ |

| Structure | An 18-membered ring containing 17 carbon atoms and one oxygen atom, with a ketone group at the C2 position and a methyl group at the C18 position. |

| CAS Number | Not found in public databases. |

Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 282.47 g/mol |

| Boiling Point | ~400-450 °C (Estimated) |

| Melting Point | ~40-60 °C (Estimated) |

| Density | ~0.95 g/cm³ (Estimated) |

Synthesis and Characterization

The synthesis of Oxacyclooctadecan-2-one, 18-methyl- would be achieved through macrolactonization of its corresponding linear precursor, 17-hydroxy-17-methyloctadecanoic acid. This process involves an intramolecular esterification to form the 18-membered ring. Given the challenges of forming large rings, several established methods would be suitable:

Yamaguchi Macrolactonization : This method involves activating the carboxylic acid of the precursor by forming a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride. numberanalytics.comwikipedia.org Subsequent intramolecular cyclization, promoted by a base like 4-dimethylaminopyridine (B28879) (DMAP), yields the macrolactone. numberanalytics.com

Shiina Macrolactonization : A similar method that uses an aromatic anhydride, often in the presence of a Lewis acid or a nucleophilic catalyst, to facilitate the cyclization under mild conditions. numberanalytics.com

Corey-Nicolaou Macrolactonization : This technique utilizes pyridyl-thiol esters as activated intermediates, which cyclize at room temperature upon protonation.

Other Methods : Newer techniques, such as those employing ethoxyvinyl esters as intermediates or catalytic C-H activation, could also be applied to improve efficiency and reduce the need for stoichiometric activating agents. snnu.edu.cnnih.gov

The characterization of the final product would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the connectivity and structure of the cyclic compound. Mass Spectrometry would verify the molecular weight of 282.47 g/mol . Infrared (IR) Spectroscopy would be used to identify key functional groups, particularly the characteristic ester carbonyl (C=O) stretch.

Biological Activities and Mechanisms of Action of Oxacyclooctadecan 2 One, 18 Methyl Non Human Focus

In Vitro Biological Activities (e.g., antioxidant properties)

There is currently no specific scientific literature detailing the in vitro biological activities, including antioxidant properties, of Oxacyclooctadecan-2-one, 18-methyl-. While studies on other natural and synthetic compounds often include assessments of their antioxidant potential through various assays, such data for this particular molecule has not been found in the course of this review.

Mechanistic Investigations at the Molecular and Cellular Level (Non-Human Systems)

Direct mechanistic investigations at the molecular and cellular level for Oxacyclooctadecan-2-one, 18-methyl- in non-human systems have not been reported in the reviewed scientific literature. Research on other macrocyclic lactones, such as the avermectins and milbemycins, has established that their primary mode of action in invertebrates is the potentiation of glutamate-gated chloride ion channels, leading to paralysis and death of the parasite. However, it remains unconfirmed whether Oxacyclooctadecan-2-one, 18-methyl- shares this or other mechanisms of action.

Metabolism and Distribution Studies in Non-Human Biological Systems

There is a lack of published research on the metabolism and distribution of Oxacyclooctadecan-2-one, 18-methyl- in any non-human biological systems. Studies on other macrocyclic lactones in various animal species have detailed their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion. These investigations are vital for determining the compound's fate within an organism, but this information is not available for this specific molecule.

Advanced Analytical Methodologies for Oxacyclooctadecan 2 One, 18 Methyl Research

Quantitative Analysis Techniques

Quantitative analysis of Oxacyclooctadecan-2-one, 18-methyl-, commonly known as muscone, primarily utilizes gas chromatography-mass spectrometry (GC-MS) due to its volatility and thermal stability. researchgate.net This technique offers high sensitivity and selectivity, which is crucial for detecting the compound in environmental and biological samples, as well as in commercial products like cosmetics. researchgate.netmdpi.com

Sample preparation is a critical first step and varies depending on the matrix. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace solid-phase microextraction (HS-SPME). nih.govnih.govshimadzu.com For instance, HS-SPME has been successfully applied to extract macrocyclic musks from sewage sludge, offering a simple and automated procedure that minimizes solvent use. nih.gov Accelerated solvent extraction (ASE) is another efficient method for solid samples like sediments. nih.govykcs.ac.cn

Following extraction, the sample is introduced into the GC-MS system. The choice of capillary column and temperature programming is optimized to achieve good separation from other components in the mixture. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity.

Table 1: GC-MS Parameters for Quantitative Analysis of Macrocyclic Musks

| Parameter | Description | Source |

|---|---|---|

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | nih.gov |

| Fiber | PDMS/DVB 65 µm | nih.gov |

| Extraction Time/Temp | 45 min at 80°C | nih.gov |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Splitless | nih.gov |

| MS Detection | Electron Ionization (EI) | nih.gov |

| Analysis Mode | Selected Ion Monitoring (SIM) or Full Scan | nih.gov |

| Method Detection Limits | 10-25 pg/g in sewage sludge | nih.gov |

Chiral Separation and Enantiomeric Purity Determination

Oxacyclooctadecan-2-one, 18-methyl- is a chiral compound, with the (R)-enantiomer being the primary contributor to its characteristic musk scent. illinois.edunih.gov The determination of enantiomeric purity is essential in fragrance research and for verifying the authenticity of natural musk. Chiral separation is a challenging analytical task due to the identical physical and chemical properties of enantiomers. nih.gov

Gas chromatography using a chiral stationary phase is the most common approach for the enantioselective analysis of volatile chiral compounds like musks. Modified cyclodextrin-based columns, such as those containing heptakis(2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl)-β-cyclodextrin, have proven effective in separating the enantiomers of various musk compounds. nih.gov High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) like Chiralpak columns is also a powerful tool for enantioseparation, particularly in pharmaceutical analysis, and can be adapted for musk compounds. nih.gov Another advanced technique involves pre-column derivatization with a chiral reagent, such as Marfey's reagent, to form diastereomers that can then be separated on a standard achiral column like a C18. restek.comrestek.com

Table 2: Techniques for Chiral Separation of Musk Compounds

| Technique | Stationary Phase/Column | Principle | Source |

|---|---|---|---|

| Chiral GC | Modified Cyclodextrin Stationary Phase | Enantiomers exhibit different interactions with the chiral selector, leading to different retention times. | nih.gov |

| Chiral HPLC | Chiralpak IA, ID, AD-H, etc. | Polysaccharide-based chiral selectors provide enantioselective interactions. | nih.gov |

| LC with Derivatization | Standard C18 column | Pre-column derivatization with a chiral reagent creates diastereomers that are separable on an achiral phase. | restek.com |

Advanced hyphenated techniques for complex mixture analysis

For analyzing trace levels of Oxacyclooctadecan-2-one, 18-methyl- in highly complex matrices such as environmental samples or cosmetics, tandem mass spectrometry (MS/MS) coupled with chromatographic separation is the preferred methodology. researchgate.netmdpi.com The enhanced selectivity of MS/MS reduces matrix interference and provides unequivocal identification and confirmation of the analyte.

While GC-MS is more common for musks, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a potent alternative, especially for less volatile or thermally labile compounds. epa.gov Atmospheric pressure photoionization (APPI) has been shown to be an effective ionization source for synthetic musks, providing high sensitivity. epa.gov The method involves chromatographic separation on a UPLC column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly improving the signal-to-noise ratio and confirmatory power.

Table 3: Illustrative LC-MS/MS Parameters for Musk Analysis

| Parameter | Description | Source |

|---|---|---|

| Chromatography | UPLC | epa.gov |

| Ionization Source | Atmospheric Pressure Photoionization (APPI) | epa.gov |

| Dopant | 0.5% Anisole in Toluene | epa.gov |

| MS Analyzer | Triple Quadrupole | epa.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | epa.gov |

| Limit of Detection (LOD) | < 6 pg | epa.gov |

| Linear Range | 5 to 500 ppb | epa.gov |

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the definitive analysis of Oxacyclooctadecan-2-one, 18-methyl-. nih.govykcs.ac.cn It is widely employed for the determination of synthetic musks in intricate samples like cosmetics, human tissues, and environmental matrices. ykcs.ac.cnnih.govepa.gov The use of an isotope-labeled internal standard, such as d15-musk xylene, can improve the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and injection. nih.gov

Similar to LC-MS/MS, GC-MS/MS operates in MRM mode, providing robust and reliable quantification and confirmation even at very low concentrations. ykcs.ac.cnnih.gov The optimization of MRM transitions (precursor ion → product ion) and their corresponding collision energies is crucial for method performance.

Table 4: GC-MS/MS Method Details for Synthetic Musk Analysis

| Parameter | Description | Source |

|---|---|---|

| Sample Preparation | Accelerated Solvent Extraction (ASE) for solids; Ultrasonic extraction for cosmetics | ykcs.ac.cnepa.gov |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | ykcs.ac.cn |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | ykcs.ac.cn |

| Detection Limits (Sediment) | 0.11-1.93 ng/g for macrocyclic musks | ykcs.ac.cn |

| Recoveries (Cosmetics) | 85.8% - 103.8% | nih.gov |

Potential Applications in Research and Development Excluding Prohibited Elements

Use as a Chemical Scaffold for Drug Discovery Research (Pre-clinical, Non-human)

Macrocyclic scaffolds are prevalent in many biologically active natural products and approved pharmaceutical agents. nih.gov Their conformational flexibility allows them to bind to challenging protein targets with high affinity and selectivity, a characteristic that is highly sought after in drug discovery. nih.govdiva-portal.org The structure of Oxacyclooctadecan-2-one, 18-methyl- provides a foundational framework that can be elaborated upon to generate libraries of diverse compounds for preclinical, non-human studies. rsc.org

The development of novel antibiotics, anticancer agents, and immunosuppressants has often involved the use of macrocyclic lactone cores. nih.govdntb.gov.ua By employing Oxacyclooctadecan-2-one, 18-methyl- as a starting point, researchers can explore new chemical space in the quest for compounds with novel mechanisms of action.

Table 1: Potential Preclinical Research Areas for Oxacyclooctadecan-2-one, 18-methyl- Based Scaffolds

| Research Area | Rationale for Use of Macrocyclic Lactone Scaffold | Potential Modifications to Oxacyclooctadecan-2-one, 18-methyl- |

| Antimicrobial Drug Discovery | Many existing macrolide antibiotics are based on a large lactone ring. The scaffold can be modified to overcome resistance mechanisms. | Introduction of sugar moieties or other polar groups to enhance interaction with bacterial ribosomes. |

| Anticancer Research | Macrocycles can disrupt protein-protein interactions that are crucial for cancer cell growth and survival. | Functionalization with groups that can target specific kinases or other enzymes involved in cell signaling pathways. nih.gov |

| Immunosuppressive Agents | Natural macrocyclic lactones like tacrolimus (B1663567) and sirolimus are potent immunosuppressants. | Modification of the ring size and functional groups to fine-tune the interaction with immunophilins. |

Application in Material Science Research (e.g., polymer precursors)

Macrocyclic lactones are valuable monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). researchgate.net This process allows for the creation of polymers with controlled molecular weights and a wide range of physical properties. Oxacyclooctadecan-2-one, 18-methyl- can serve as a monomer for the synthesis of novel polyesters with unique characteristics imparted by the large ring size and the methyl substituent.

The presence of the methyl group can affect the crystallinity and thermal properties of the resulting polymer. nih.gov For instance, it may disrupt the packing of polymer chains, leading to a more amorphous material with increased flexibility and a lower melting point. These properties are desirable for applications such as soft medical devices or flexible packaging. nih.gov

The ring-opening polymerization of Oxacyclooctadecan-2-one, 18-methyl- can be initiated by a variety of catalysts, including metal-based and organic catalysts, offering control over the polymerization process and the final polymer architecture. springerprofessional.de Copolymers can also be synthesized by reacting this macrocycle with other lactones, leading to materials with tailored degradation rates and mechanical properties. nih.gov

Table 2: Potential Polymer Properties from Oxacyclooctadecan-2-one, 18-methyl-

| Polymerization Method | Potential Polymer Type | Key Properties Influenced by the Monomer | Potential Applications |

| Ring-Opening Polymerization (ROP) | Homopolymer | High molecular weight, potentially amorphous, altered thermal properties due to the methyl group. | Biodegradable plastics, medical implants, drug delivery systems. nih.gov |

| Copolymerization with other lactones (e.g., caprolactone, lactide) | Random or Block Copolymer | Tunable degradation rates, modified mechanical strength and flexibility. nih.gov | Tissue engineering scaffolds, controlled-release agricultural formulations. nih.gov |

Utilization in Bio-based Product Development Research

The demand for sustainable and environmentally friendly materials has driven research into bio-based products. Macrocyclic lactones can be derived from renewable resources such as fatty acids from vegetable oils, making them attractive building blocks for the development of "green" chemicals and materials. nih.gov While the specific synthetic route to Oxacyclooctadecan-2-one, 18-methyl- from bio-based sources is not established in the literature, the general methodologies for producing macrocyclic lactones from renewable feedstocks are an active area of research. researchgate.net

The biodegradability of polyesters derived from lactones is a key feature for their use in bio-based products. Polymers made from Oxacyclooctadecan-2-one, 18-methyl- are expected to be biodegradable, breaking down into non-toxic products. This makes them suitable for applications where the product has a short lifespan and needs to be disposed of in an environmentally friendly manner.

Research in this area would focus on optimizing the synthesis of Oxacyclooctadecan-2-one, 18-methyl- from renewable starting materials and exploring the properties of its derived polymers for applications such as biodegradable packaging films, agricultural mulches, and disposable consumer goods.

Table 3: Potential Bio-based Applications of Oxacyclooctadecan-2-one, 18-methyl- and its Polymers

| Application Area | Desired Properties | Contribution of the Macrocyclic Lactone Structure |

| Biodegradable Packaging | Flexibility, strength, controlled degradation. | The large ring size can impart flexibility, while the ester linkages ensure biodegradability. The methyl group can be used to fine-tune these properties. |

| Agricultural Films | Biodegradability in soil, controlled release of nutrients or pesticides. | The polymer matrix can be designed to degrade over a specific timeframe, releasing its contents. |

| Biomedical Materials | Biocompatibility, bioresorbability. nih.gov | Polyesters from lactones are generally biocompatible and can be designed to degrade in the body at a rate that matches tissue regeneration. |

While direct and extensive research on Oxacyclooctadecan-2-one, 18-methyl- is not yet prevalent in publicly accessible literature, its classification as a methyl-substituted macrocyclic lactone provides a strong basis for predicting its potential utility in several key areas of research and development. Its promise as a versatile chemical scaffold in preclinical drug discovery, a monomer for novel biodegradable polymers in material science, and a building block for sustainable bio-based products warrants further investigation into its synthesis, properties, and applications. The continued exploration of this and similar macrocyclic lactones is poised to contribute to advancements in medicine, materials, and environmental sustainability.

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis protocols for 18-methyl-oxacyclooctadecan-2-one to ensure reproducibility?

- Methodological Answer : Begin with literature reviews to identify existing synthetic routes (e.g., lactonization or macrocyclic ring-closing metathesis). Use spectroscopic techniques (NMR, IR) to monitor intermediate formation and purity. Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading) and assess yield/stereochemical outcomes . Validate reproducibility by repeating experiments under identical conditions and cross-referencing spectral data with published standards .

Q. What characterization techniques are critical for verifying the structural integrity of 18-methyl-oxacyclooctadecan-2-one?

- Methodological Answer :

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular formula confirmation; - and -NMR for stereochemical analysis.

- Chromatography : HPLC or GC-MS to assess purity and identify byproducts.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and phase transitions .

Q. How should researchers design a literature review strategy for this compound?

- Methodological Answer : Use specialized databases (SciFinder, Reaxys) to compile peer-reviewed studies on macrocyclic lactones. Filter results by reaction type (e.g., "synthesis," "derivatization") and physicochemical properties. Cross-reference citations in authoritative reviews to identify foundational papers. Critically evaluate methodologies to prioritize studies with robust experimental validation .

Advanced Research Questions

Q. What experimental approaches can elucidate the adsorption behavior of 18-methyl-oxacyclooctadecan-2-one on indoor surfaces?

- Methodological Answer : Conduct controlled chamber experiments to simulate indoor environments. Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics. Pair with X-ray photoelectron spectroscopy (XPS) to analyze surface interactions at the molecular level. Compare results with computational models (e.g., density functional theory) to predict binding energies .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Standardized Protocols : Replicate solubility tests using identical solvents (e.g., DMSO, hexane) and temperatures.

- Error Analysis : Calculate uncertainties from instrument precision (e.g., UV-Vis spectrophotometer drift) and sample heterogeneity.

- Statistical Validation : Apply ANOVA or t-tests to determine if discrepancies arise from methodological differences or intrinsic variability .

Q. What strategies are effective for modeling the conformational dynamics of 18-methyl-oxacyclooctadecan-2-one in solution?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to predict ring puckering and substituent orientations. Validate models against experimental NOESY NMR data. Explore solvent effects by simulating polar (water) and nonpolar (chloroform) environments. Refine parameters iteratively to align computed and observed -coupling constants .

Data Analysis & Presentation

Q. How should researchers handle large datasets from spectroscopic studies of this compound?

- Methodological Answer :

- Raw Data : Archive in appendices or supplementary materials (e.g., NMR FID files, chromatograms).

- Processed Data : Include peak integration tables and spectral assignments in the main text. Use software (e.g., MestReNova) for baseline correction and noise reduction.

- Visualization : Generate heatmaps or 2D contour plots to highlight correlations between substituent positions and spectral shifts .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC values with 95% confidence intervals. Perform residual analysis to assess model fit. For non-normal distributions, apply nonparametric tests (e.g., Kruskal-Wallis) .

Tables for Key Data

Table 1 : Comparative Physicochemical Properties of 18-Methyl-Oxacyclooctadecan-2-one

| Property | Reported Value | Method Used | Source Reference |

|---|---|---|---|

| Melting Point (°C) | 98–102 | DSC | |

| LogP (Octanol-Water) | 3.7 ± 0.2 | Shake-flask/GC | |

| Solubility in Water (mg/L) | 12.4 | UV-Vis Spectrometry |

Table 2 : Common Contradictions in Synthesis Yields

| Catalyst System | Yield Range (%) | Likely Cause of Variability |

|---|---|---|

| Grubbs 2nd Generation | 45–78 | Moisture sensitivity |

| Enzymatic (Lipase) | 60–82 | Substrate enantiopurity |

Critical Evaluation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.